1-O-feruloyl-beta-D-glucose
1-O-feruloyl-beta-D-glucose
1-O-Feruloylglucose belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Feruloylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-feruloylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-feruloylglucose can be found in green vegetables and root vegetables. This makes 1-O-feruloylglucose a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
7196-71-6
VCID:
VC21162447
InChI:
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula:
C16H20O9
Molecular Weight:
356.32 g/mol
1-O-feruloyl-beta-D-glucose
CAS No.: 7196-71-6
Cat. No.: VC21162447
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-O-Feruloylglucose belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Feruloylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-feruloylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-feruloylglucose can be found in green vegetables and root vegetables. This makes 1-O-feruloylglucose a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 7196-71-6 |
| Molecular Formula | C16H20O9 |
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |
| Standard InChI Key | JWRQVQWBNRGGPK-JZYAIQKZSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
| Melting Point | 123-126°C |
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